1-(3-Butoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Butoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a fused chromenopyrrole core substituted at the 1-position with a 3-butoxyphenyl group and at the 2-position with a 4-methylpyridin-2-yl moiety. This compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
Molecular Formula |
C27H24N2O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(3-butoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H24N2O4/c1-3-4-14-32-19-9-7-8-18(16-19)24-23-25(30)20-10-5-6-11-21(20)33-26(23)27(31)29(24)22-15-17(2)12-13-28-22/h5-13,15-16,24H,3-4,14H2,1-2H3 |
InChI Key |
VFCPLEWUKWGJPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Biological Activity
The compound 1-(3-Butoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 415.44 g/mol. The structure features a chromeno-pyrrole core which is known for its diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O4 |
| Molecular Weight | 415.44 g/mol |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that certain chromone derivatives demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. This suggests a potential application in targeted cancer therapies .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. Some derivatives have shown comparable efficacy to established antibiotics like metronidazole, indicating potential as an alternative treatment option .
The mechanism by which this compound exerts its biological effects is thought to involve the modulation of specific signaling pathways. The chromeno-pyrrole structure may interact with cellular targets involved in apoptosis and cell proliferation, leading to enhanced antitumor effects .
Case Studies and Research Findings
- Cytotoxicity Studies : A comparative analysis of various chromone derivatives revealed that certain structural modifications could enhance their cytotoxic effects against specific cancer types. For instance, modifications at the pyrrole position significantly influenced the cytotoxic profile against breast and lung cancer cell lines.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited potent activity against Helicobacter pylori strains resistant to conventional treatments. This positions it as a candidate for further development in treating gastric infections.
- Pharmacological Profiles : The pharmacokinetics of the compound suggest favorable absorption and distribution characteristics, making it a viable candidate for therapeutic applications in oncology and infectious diseases.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antitumor | Cytotoxicity against cancer cell lines |
| Antimicrobial | Effective against Helicobacter pylori |
| Mechanism | Modulation of apoptosis and proliferation |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold allows extensive structural diversification. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Impact on Bioactivity : The 2-fluorophenyl and thiadiazolyl groups in AV-C confer antiviral properties, likely through TRIF pathway modulation . In contrast, the target compound’s 3-butoxyphenyl and 4-methylpyridine groups may prioritize membrane permeability over antiviral targeting.
- Synthetic Flexibility: The Vydzhak-Panchishin method enables modular substitution, as seen in NCGC00538279 (dimethoxyphenyl and dimethylaminopropyl groups) . The target compound’s butoxyphenyl group aligns with this modularity but lacks pharmacological characterization .
- Solubility and Reactivity : Polar substituents (e.g., hydroxyl/methoxy in ) improve aqueous solubility, whereas hydrophobic groups (butoxy, isopropyl) enhance lipid bilayer penetration.
Table 2: Reaction Conditions and Yields
| Compound | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Target Compound | MeOH/EtOH | 50–80°C | 70–86 | |
| AV-C | Not specified | Room temp. | N/A | |
| NCGC00538279 | Dioxane | Reflux | ~70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
